An In-depth Technical Guide to the Physical and Chemical Properties of 2-Thiopheneacetic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Thiopheneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiopheneacetic acid (T2AA), a heterocyclic carboxylic acid, serves as a pivotal building block in the synthesis of numerous pharmaceutical compounds, most notably the first-generation cephalosporin (B10832234) antibiotics, cephaloridine (B1668813) and cephalothin.[1][2] Its unique structural features, comprising a thiophene (B33073) ring and a carboxylic acid moiety, impart specific physicochemical properties that are critical for its reactivity and application in drug design and development. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Thiopheneacetic acid, complete with experimental protocols and data presented for clarity and practical application.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-Thiopheneacetic acid are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physical Properties of 2-Thiopheneacetic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₂S | |
| Molecular Weight | 142.18 g/mol | |
| Appearance | White to slightly brown crystalline powder | [3] |
| Melting Point | 63-64 °C | [4] |
| Boiling Point | 160 °C at 22 mmHg | [4] |
| pKa | 4.23 ± 0.10 (Predicted) | [3] |
| Density | 1.365 (Estimate) | [3] |
| Refractive Index | 1.5300 (Estimate) | [3] |
Table 2: Solubility Profile of 2-Thiopheneacetic Acid
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Ether | Soluble | [5] |
| Carbon Tetrachloride | Soluble | [5] |
| Chloroform | Sparingly soluble | [3] |
| Methanol | Slightly soluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [6] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of 2-Thiopheneacetic acid.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum of 2-Thiopheneacetic acid provides characteristic signals for the protons of the thiophene ring and the methylene (B1212753) group.
Table 3: ¹H NMR Spectral Data of 2-Thiopheneacetic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.4 | Doublet of doublets | 1H | H5 (proton on the carbon adjacent to the sulfur atom) |
| ~7.0 | Multiplet | 2H | H3 and H4 (protons on the carbons of the double bond) |
| ~3.9 | Singlet | 2H | Methylene protons (-CH₂-) |
Note: The exact chemical shifts can vary depending on the solvent used.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum reveals the chemical environments of the six carbon atoms in the 2-Thiopheneacetic acid molecule.
Table 4: ¹³C NMR Spectral Data of 2-Thiopheneacetic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~177 | Carboxylic acid carbon (-COOH) |
| ~135 | C2 (carbon of the thiophene ring attached to the acetic acid group) |
| ~127 | C5 (carbon of the thiophene ring adjacent to the sulfur atom) |
| ~126 | C3 or C4 |
| ~125 | C4 or C3 |
| ~36 | Methylene carbon (-CH₂-) |
Note: The exact chemical shifts can vary depending on the solvent used.
IR (Infrared) Spectroscopy
The IR spectrum of 2-Thiopheneacetic acid displays characteristic absorption bands corresponding to its functional groups.[7]
Table 5: Key IR Absorption Bands of 2-Thiopheneacetic Acid
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1410 | Medium | C-O-H bend |
| ~1290 | Medium | C-O stretch |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~1500-1600 | Medium-Weak | C=C stretch (aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry of 2-Thiopheneacetic acid provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 142.[8][9] The fragmentation is characterized by the loss of the carboxylic acid group and cleavage of the thiophene ring.
Table 6: Major Fragments in the Mass Spectrum of 2-Thiopheneacetic Acid
| m/z | Fragment |
| 142 | [C₆H₆O₂S]⁺ (Molecular Ion) |
| 97 | [C₄H₃S-CH₂]⁺ (Loss of -COOH) |
| 45 | [COOH]⁺ |
Stability and Reactivity
2-Thiopheneacetic acid is a stable crystalline solid under standard conditions. It is incompatible with strong oxidizing agents and strong bases. As a carboxylic acid, it undergoes typical reactions such as esterification and amide bond formation. Its role as a precursor in the synthesis of cephalosporin antibiotics highlights its reactivity and importance in medicinal chemistry.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of 2-Thiopheneacetic acid.
Melting Point Determination
Objective: To determine the temperature range over which the solid 2-Thiopheneacetic acid transitions to a liquid.
Methodology:
-
A small amount of finely powdered 2-Thiopheneacetic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Assessment
Objective: To qualitatively or quantitatively determine the solubility of 2-Thiopheneacetic acid in various solvents.
Methodology (Qualitative):
-
To a test tube containing 1 mL of the solvent (e.g., water, ethanol), a small amount (approx. 10 mg) of 2-Thiopheneacetic acid is added.
-
The mixture is agitated vigorously for 1-2 minutes.
-
Visual observation is used to determine if the solid has dissolved completely. The substance is classified as soluble, partially soluble, or insoluble.
Methodology (Quantitative - Shake-Flask Method):
-
An excess amount of 2-Thiopheneacetic acid is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
The solubility is calculated and expressed in units such as g/100 mL or mol/L.
pKa Determination
Objective: To determine the acid dissociation constant of 2-Thiopheneacetic acid.
Methodology (Potentiometric Titration):
-
A known mass of 2-Thiopheneacetic acid is dissolved in a known volume of deionized water.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is constructed by plotting the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
A sample of 2-Thiopheneacetic acid (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.
-
The spectra are processed (Fourier transformation, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
The chemical shifts, multiplicities, and integrations of the signals are analyzed to assign the structure.
IR Spectroscopy:
-
A small amount of 2-Thiopheneacetic acid is ground with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
The sample is placed in the IR spectrometer.
-
The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).
-
The positions and shapes of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry:
-
A small amount of 2-Thiopheneacetic acid is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is ionized, commonly using electron impact (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which aids in structural confirmation.
Mandatory Visualizations
Logical Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the characterization of a solid organic compound like 2-Thiopheneacetic acid.
Caption: Workflow for the characterization of 2-Thiopheneacetic acid.
Synthetic Pathway: Cephalothin Synthesis
This diagram illustrates the role of 2-Thiopheneacetic acid in the synthesis of the antibiotic cephalothin.[10][11]
Caption: Synthesis of Cephalothin from 2-Thiopheneacetic acid.
References
- 1. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical model of infrared spectra of hydrogen bonds in molecular crystals of 2-thiopheneacetic acid: Fermi resonance and Davdov coupling effects. | Moroccan Journal of Chemistry [revues.imist.ma]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Theoretical model of infrared spectra of hydrogen bonds in molecular crystals of 2-thiopheneacetic acid: Fermi resonance and Davdov coupling effects. | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. 2-Thiopheneacetic acid [webbook.nist.gov]
- 9. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
